5,5-Dimethyl-4-oxohexanoic acid

Descripción

Significance in Organic Synthesis and Pharmaceutical Research

The structural attributes of 5,5-Dimethyl-4-oxohexanoic acid make it a crucial intermediate in organic synthesis and pharmaceutical research. Its derivatives, including esters and amino-substituted analogs, are of interest for their potential biological activities. Research has explored the pharmacological potential of derivatives of this compound, with some studies focusing on their cytotoxic effects against human cancer cell lines. The ability to modify both the carboxylic acid and ketone functionalities allows for the creation of diverse molecular scaffolds, which is a key aspect of drug discovery and development.

Role as a Versatile Synthetic Intermediate

As a versatile synthetic intermediate, this compound provides a platform for constructing a variety of organic molecules. The carboxylic acid group can be readily converted into esters, amides, and other acid derivatives, while the ketone functionality can undergo reactions such as reduction, oximation, and aldol (B89426) condensations. For instance, methyl esters of this compound are utilized as intermediates in the production of complex organic molecules. This dual reactivity allows for stepwise or orthogonal chemical modifications, enabling the synthesis of target molecules with precise structural control.

Contextualization within Oxocarboxylic Acid Chemistry

This compound is a representative member of the oxocarboxylic acid family, which are compounds containing both a carboxyl group and a carbonyl group. This class of compounds is prevalent in both natural products and synthetic chemistry. The interplay between the acidic and ketonic functional groups dictates their chemical behavior. For example, the synthesis of related 6-aryl-4-oxohexanoic acids has been achieved through the condensation of levulinic acid with various aldehydes, followed by reduction. researchgate.net The study of this compound contributes to the broader understanding of the synthesis, reactivity, and application of oxocarboxylic acids in creating novel chemical entities with potential applications in medicine and materials science.

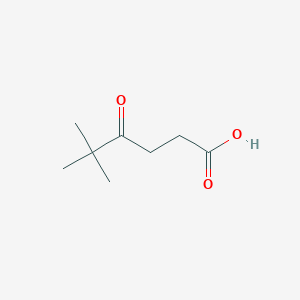

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5,5-dimethyl-4-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-8(2,3)6(9)4-5-7(10)11/h4-5H2,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSZDZPZFDKTEIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10515539 | |

| Record name | 5,5-Dimethyl-4-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10515539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57965-24-9 | |

| Record name | 5,5-Dimethyl-4-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10515539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,5 Dimethyl 4 Oxohexanoic Acid and Its Derivatives

Established Synthetic Pathways for the Core Structure

The synthesis of 5,5-dimethyl-4-oxohexanoic acid, a molecule with a distinctive structural arrangement featuring a ketone group at the fourth position and gem-dimethyl substitution at the fifth carbon, is a subject of interest in organic synthesis. Its utility as a versatile intermediate necessitates the development of efficient synthetic routes. This section explores established methodologies for constructing the core this compound framework and its close analogues.

Esterification Reactions of Carboxylic Acid Precursors

Esterification represents a fundamental transformation in organic synthesis, often employed to protect a carboxylic acid moiety or to modify the physical properties of a molecule. In the context of oxohexanoic acids, esterification of the carboxylic acid group can be a crucial step in a multi-step synthesis. For instance, the synthesis of ethyl 5-oxohexanoate (B1238966) is readily achieved through the acid-catalyzed reaction of 5-oxohexanoic acid with ethanol (B145695). ontosight.ai This reaction is representative of the general Fischer esterification process.

Similarly, the synthesis of 3,3-dimethyl-5-oxo-hexanoic acid ethyl ester involves an ozonolysis of isophorone (B1672270) followed by treatment with ethanol and a catalytic amount of sulfuric acid. chemeo.com This process not only forms the ester but also generates the keto-acid backbone in the same sequence. While this example pertains to the 3,3-dimethyl isomer, the principle of direct esterification of a keto-acid precursor is directly applicable to the synthesis of esters of this compound.

Table 1: Representative Esterification Reactions

| Precursor Acid | Reagent | Product |

|---|---|---|

| 5-Oxohexanoic acid | Ethanol, Acid Catalyst | Ethyl 5-oxohexanoate ontosight.ai |

| 3,3-Dimethyl-5-oxohexanoic acid | Ethanol, Sulfuric Acid | 3,3-Dimethyl-5-oxo-hexanoic acid ethyl ester chemeo.com |

Chain Extension Reactions (e.g., via Zinc Carbenoid Chemistry)

Chain extension reactions provide a powerful method for building carbon skeletons. A notable strategy for synthesizing γ-keto esters involves the homologation of β-keto esters using zinc carbenoids, a variant of the Simmons-Smith reaction. wikipedia.orgorgsyn.org This method is particularly relevant for the synthesis of the this compound structure.

The reaction proceeds by treating a β-keto ester with a zinc carbenoid, such as that generated from diethylzinc (B1219324) and diiodomethane (B129776) (Furukawa's modification). orgsyn.org The mechanism is thought to involve the formation of a zinc enolate from the β-keto ester, which then reacts with the carbenoid. orgsyn.org This leads to the formation of a cyclopropane (B1198618) intermediate that subsequently fragments to yield the chain-extended γ-keto ester. wikipedia.org This approach allows for the regioselective insertion of a methylene (B1212753) group adjacent to the ketone, effectively converting a β-keto ester into a γ-keto ester. orgsyn.org

Reaction Scheme: Zinc Carbenoid-Mediated Homologation β-Keto Ester + Et₂Zn + CH₂I₂ → γ-Keto Ester

This methodology offers a direct route to the core structure of this compound derivatives, starting from appropriately substituted β-keto ester precursors.

Methods for Analogous Oxohexanoic Acid Synthesis

The synthesis of analogous oxohexanoic acids provides valuable insights into the chemical reactivity and potential synthetic routes applicable to this compound. One prominent method involves the Michael addition of acetone (B3395972) to acrylic acid or its derivatives. This reaction, catalyzed by amines, can be performed in the presence of mesityl oxide to prepare 5-oxohexanoic acid and its esters. ebi.ac.uk

Another versatile method for creating analogues is the condensation of levulinic acid with various aldehydes. This approach has been used to synthesize a series of 6-aryl-4-oxohexanoic acids. The initial condensation yields a 6-aryl-4-oxohex-5-enoic acid, which is then reduced, typically via catalytic hydrogenation, to the saturated 6-aryl-4-oxohexanoic acid.

A study detailing the synthesis of 5-oxohexanoic acid derivatives from acetone and acrylic acid methyl ester provides specific data on reaction outcomes.

Table 2: Synthesis of 5-Oxo-hexanoic Acid Methyl Ester

| Parameter | Value |

|---|---|

| Conversion (based on acrylic acid methyl ester) | 69.1% |

| Conversion (based on acetone) | 14.4% |

| Yield (based on converted acrylic acid methyl ester) | 79.3% |

| Yield (based on converted acetone) | 81.2% |

These methods highlight different strategies for constructing the 4-oxohexanoic acid backbone, which could be adapted for the synthesis of the 5,5-dimethyl substituted target.

Stereoselective Synthesis of Chiral Analogues

The introduction of stereocenters into molecules is a cornerstone of modern pharmaceutical and materials science. For derivatives of this compound, the creation of chiral analogues opens avenues for their use in complex molecular architectures.

Strategies for High Enantiomeric Purity

Achieving high enantiomeric purity in the synthesis of chiral molecules is critical for their application. Research into the synthesis of constituents of the didemnins, a family of antineoplastic agents, provides a clear example of strategies for preparing chiral oxohexanoic acid analogues. rsc.orgnih.gov Specifically, the synthesis of derivatives of (2S,4S)-4-hydroxy-2,5-dimethyl-3-oxohexanoic acid demonstrates effective approaches to controlling stereochemistry. rsc.org

The synthetic routes to these complex fragments often rely on the use of chiral auxiliaries or stereoselective reactions to establish the desired stereocenters. The management of protecting groups is also a key strategy. In the synthesis of the didemnin (B1252692) sub-unit, different protecting groups are used for the carboxylic acid and hydroxyl functionalities. rsc.org This allows for selective deprotection and further elaboration at either end of the molecule without disturbing the established stereocenters, thereby preserving enantiomeric purity during subsequent synthetic steps. rsc.org

Application in Asymmetric Synthesis

The chiral building blocks derived from stereoselective syntheses are valuable intermediates in asymmetric synthesis. The aforementioned (2S,4S)-4-hydroxy-2,5-dimethyl-3-oxohexanoic acid derivatives are integral components in the total synthesis of didemnins. rsc.org

In this context, the protected chiral keto-acid is coupled with other amino acid fragments. For example, after removing the carboxy-protecting group, an amide bond is formed with a derivative of (S)-leucine. rsc.org The presence of orthogonal protecting groups on the chiral fragment allows for a modular and controlled assembly of the larger, complex macrocyclic structure of the didemnin. rsc.org This application underscores the importance of developing robust stereoselective syntheses for such chiral keto-acid building blocks, as they enable the construction of biologically active and structurally complex natural products.

Synthesis of Functionalized Derivatives

The unique structure of this compound, featuring both a ketone and a carboxylic acid, allows for a diverse range of chemical modifications to produce functionalized derivatives.

Hydrazone Formation Pathways

The ketone functional group of this compound readily undergoes condensation reactions with hydrazine (B178648) and its derivatives to form hydrazones. This reaction is typically carried out in a suitable solvent, such as ethanol, often with a catalytic amount of acid to facilitate the reaction.

A general procedure involves dissolving this compound in ethanol, followed by the addition of the desired hydrazine derivative. The mixture is then heated under reflux for a period of 3 to 4 hours, with the reaction progress monitored by thin-layer chromatography (TLC). chemrxiv.org Upon completion, the resulting hydrazone derivative can be isolated by filtration and purified by recrystallization. chemrxiv.org

This methodology allows for the synthesis of a wide array of hydrazone derivatives by simply varying the substituted hydrazine used in the reaction. The resulting hydrazone products can be characterized by various spectroscopic methods, including IR, ¹H NMR, and ¹³C NMR to confirm their structures. chemrxiv.org

Amidation and Peptide Coupling Reactions

The carboxylic acid moiety of this compound is a prime site for amidation and peptide coupling reactions, enabling the formation of amide bonds with a variety of amines, including amino acids and peptides. researchgate.net The success of these reactions hinges on the activation of the carboxylic acid group to make it more susceptible to nucleophilic attack by the amine. jpt.com

Commonly employed coupling reagents for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) and uronium salts such as PyBOP and HATU. researchgate.netbachem.com These reagents are often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and reduce the risk of racemization when coupling with chiral amines. bachem.com

The general protocol for amidation involves dissolving this compound in an appropriate solvent, followed by the addition of the coupling reagent and the amine. The reaction is typically stirred at room temperature until completion. researchgate.net The choice of solvent and base, if required, is crucial for the reaction's success and can influence reaction rates and yields. bachem.com

Table 1: Common Coupling Reagents for Amidation

| Reagent | Full Name | Class | Notes |

| DCC | N,N'-Dicyclohexylcarbodiimide | Carbodiimide | Widely used, but the urea (B33335) byproduct can be difficult to remove. |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide | Water-soluble urea byproduct, facilitating easier workup. wikipedia.org |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Effective for hindered couplings, but can be expensive. bachem.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Uronium Salt | Highly efficient, especially for difficult couplings. bachem.com |

Preparation of Hydroxy and Amino Derivatives

The synthesis of hydroxy and amino derivatives of this compound involves the chemical modification of the ketone or the introduction of an amino group at a specific position.

The ketone group can be reduced to a secondary alcohol to yield 5-hydroxy-5,5-dimethyl-4-oxohexanoic acid. This transformation is typically achieved using a variety of reducing agents.

The preparation of amino derivatives can be more complex. One potential route involves the synthesis of 2-amino-5,5-dimethyl-4-oxohexanoic acid, which has been reported as a commercially available compound. mdpi.com The synthesis of such compounds can involve multi-step sequences starting from readily available precursors. For instance, a general approach to synthesizing 5-aminohexanoic acid involves the Beckmann rearrangement of a cyclic ketone oxime, followed by hydrolysis of the resulting lactam. researchgate.net A similar strategy could potentially be adapted for the synthesis of amino derivatives of this compound.

Optimization and Scalability Considerations in Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound and its derivatives requires careful optimization of reaction conditions and consideration of scalability factors.

For the synthesis of keto acids in general, several industrial methods are employed, including the oxidation of corresponding alcohols or hydrocarbons, and the hydrolysis of acyl cyanides. google.comorganic-chemistry.org The choice of method often depends on the cost and availability of starting materials, as well as environmental considerations. google.com Biotechnological production of α-keto acids from renewable resources is also emerging as a sustainable alternative to chemical synthesis. nih.gov

In amidation and peptide coupling reactions, optimization often focuses on maximizing yield and minimizing side reactions and racemization. acs.orgacs.org The selection of the most appropriate coupling reagent, solvent, and base is critical for achieving high efficiency on a large scale. acs.orgsigmaaldrich.com For instance, while highly reactive reagents like HATU are excellent for difficult couplings, their cost may be prohibitive for large-scale production. sigmaaldrich.com In such cases, more cost-effective reagents like EDC might be preferred. wikipedia.org The use of flow chemistry is also being explored as a means to improve process control, safety, and scalability of amidation reactions. researchgate.net

The scalability of hydrazone formation is generally straightforward, with optimization focusing on reaction time, temperature, and purification methods to ensure high purity of the final product.

For the preparation of hydroxy and amino derivatives, scalability will depend on the chosen synthetic route. Reductions are often scalable, while multi-step sequences for introducing amino groups may require more extensive process development to ensure efficiency and cost-effectiveness at an industrial scale.

Chemical Reactivity and Transformation Mechanisms of 5,5 Dimethyl 4 Oxohexanoic Acid

Oxidation Reactions and Product Formation

The ketone group at the C-4 position of 5,5-dimethyl-4-oxohexanoic acid is susceptible to oxidation. The specific products formed depend on the oxidizing agent and reaction conditions employed. Strong oxidizing agents, such as potassium permanganate (B83412), can cleave the carbon-carbon bond adjacent to the carbonyl group.

While specific studies on the oxidation of this compound are not extensively detailed in the provided search results, the oxidation of similar δ-oxoacids by acid permanganate has been studied. researchgate.net These studies show that the reaction kinetics are typically first order with respect to the oxoacid, the permanganate, and the hydrogen ion concentration. researchgate.net By analogy, oxidation of this compound would likely proceed via the enol form, with the reaction rate being influenced by the stability of the enol intermediate. The expected products from oxidative cleavage would be derived from the fragmentation of the hexanoic acid backbone.

Table 1: Potential Oxidation Reactions and Products

| Oxidizing Agent | Potential Product(s) |

|---|---|

| Potassium Permanganate | Carboxylic acid derivatives (from cleavage) |

Reduction Reactions and Resulting Compounds

The ketone functionality of this compound can be readily reduced to a secondary alcohol, yielding 5,5-dimethyl-4-hydroxyhexanoic acid. This transformation can be achieved using a variety of reducing agents.

Commonly used reagents for this type of reduction include metal hydrides like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reagent that selectively reduces the ketone in the presence of the carboxylic acid, whereas the more powerful lithium aluminum hydride would reduce both the ketone and the carboxylic acid to yield a diol.

Table 2: Reduction Reactions and Products

| Reducing Agent | Functional Group Reduced | Resulting Compound |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Ketone | 5,5-Dimethyl-4-hydroxyhexanoic acid |

Reactions with Nucleophilic Reagents

The carbonyl carbon of the ketone group is electrophilic and thus reacts with various nucleophiles. For instance, it can react with amines to form imines or enamines, and with alcohols under acidic conditions to form ketals. These reactions are fundamental in using this compound as a building block for more complex molecular architectures. The carboxylic acid group can also react with nucleophiles, typically after activation (e.g., conversion to an acyl chloride or ester), to form amides or other carboxylic acid derivatives.

Intramolecular Cyclization Pathways leading to Heterocyclic Systems

Derivatives of this compound are valuable precursors for the synthesis of heterocyclic compounds through intramolecular cyclization reactions. For example, derivatives such as 2-amino-5,5-dimethyl-4-oxohex-2-enoic acids undergo cyclization when treated with acetic anhydride (B1165640). pleiades.online

One study demonstrated that the cyclization of 2-arylamino-5,5-dimethyl-4-oxohex-2-enoic acid with acetic anhydride yields 4-arylamino-2-tert-butyl-2,5-dihydro-5-oxofuran-2-yl acetate. pleiades.online Similarly, 5,5-dimethyl-2-hydrazino-4-oxohex-2-enoic acids cyclize in the presence of acetic anhydride to form 5-tert-butyl-3-hydrazono-3H-furan-2-ones. pleiades.online These reactions highlight a pathway to furanone-based heterocyclic systems.

Table 3: Examples of Intramolecular Cyclization

| Starting Material Derivative | Reagent | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 2-Arylamino-5,5-dimethyl-4-oxohex-2-enoic acid | Acetic Anhydride | 4-Arylamino-2-tert-butyl-2,5-dihydro-5-oxofuran-2-yl acetate | pleiades.online |

| 5,5-Dimethyl-2-hydrazino-4-oxohex-2-enoic acid | Acetic Anhydride | 5-tert-Butyl-3-hydrazono-3H-furan-2-one | pleiades.online |

A plausible mechanism for these cyclizations involves the initial formation of a mixed anhydride at the carboxylic acid function, followed by intramolecular nucleophilic attack from the enol or enamine form of the molecule onto the activated carbonyl group, leading to the formation of the heterocyclic ring. nih.gov

Tautomerism and Isomerization Phenomena of Derivatives

Derivatives of this compound can exhibit interesting tautomeric and isomeric behavior. A notable example is seen in the acylhydrazones of methyl 5,5-dimethyl-2,4-dioxohexanoate, a related dicarbonyl compound. iaea.orgresearchgate.net

Using PMR spectroscopy, researchers have shown that these acylhydrazones exist in solution as a mixture of two tautomeric forms: the open-chain hydrazone form and a cyclic 5-hydroxypyrazoline form. iaea.org This represents a ring-chain tautomeric equilibrium. The position of this equilibrium is influenced by the electronic nature of substituents. For aroylhydrazones, electron-withdrawing groups on the aromatic ring shift the equilibrium toward the cyclic 5-hydroxypyrazoline tautomer. iaea.org Conversely, for derivatives with aliphatic acyl groups, increasing the steric bulk of the substituent favors the open-chain hydrazone form. iaea.org

This tautomerism is a key feature in the chemistry of these derivatives, influencing their reactivity and potential applications.

Table 4: Tautomeric Equilibrium in Methyl 5,5-dimethyl-2,4-dioxohexanoate Acylhydrazone Derivatives

| Substituent Type in Acyl Radical | Favored Tautomeric Form | Influencing Factor |

|---|---|---|

| Aromatic with electron-withdrawing groups | Cyclic 5-hydroxypyrazoline | Electronic effects |

Derivatives and Analogues of 5,5 Dimethyl 4 Oxohexanoic Acid: Structural and Chemical Diversity

Ester Derivatives (e.g., Methyl, Ethyl Esters)

Ester derivatives of 5,5-dimethyl-4-oxohexanoic acid, particularly the methyl and ethyl esters, are significant intermediates in organic synthesis. Their enhanced volatility and solubility compared to the parent carboxylic acid make them valuable precursors for more complex molecules.

Synthesis:

The synthesis of these esters can be achieved through several routes. A common method involves the direct esterification of this compound with the corresponding alcohol (methanol or ethanol) under acidic catalysis. researchgate.net

Alternatively, a notable synthesis of methyl 5,5-dimethyl-4-oxohexanoate involves the reaction of methyl 4,4-dimethyl-3-oxopentanoate with diethylzinc (B1219324) and methylene (B1212753) iodide. This process proceeds via a zinc-mediated chain extension. researchgate.net

Ethyl 5,5-dimethyl-4-oxohexanoate can also be prepared through the alkylation of β-keto esters like methyl 4,4-dimethyl-3-oxopentanoate. Another synthetic approach involves the hydrolysis of an existing ester to yield the parent acid, followed by re-esterification with ethanol (B145695). researchgate.net

Properties and Reactivity:

These γ-keto esters are characterized by the presence of both a ketone and an ester functional group, which dictates their reactivity. researchgate.net The ketone group can undergo oxidation to form dicarboxylic acids or reduction to yield the corresponding hydroxy ester. The ester group is susceptible to nucleophilic substitution, allowing for the formation of other esters or the parent carboxylic acid. researchgate.net The presence of the gem-dimethyl group at the 5-position introduces significant steric hindrance, which influences the reactivity of the adjacent ketone.

Table 1: Properties of Ester Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| Methyl 5,5-dimethyl-4-oxohexanoate | C₉H₁₆O₃ | 172.22 | Versatile synthetic intermediate. chemsynthesis.com |

| Ethyl 5,5-dimethyl-4-oxohexanoate | C₁₀H₁₈O₃ | 186.25 | Precursor for bioactive molecules. researchgate.net |

Amino Acid Analogues (e.g., (2S)-2-Amino-5,5-dimethyl-4-oxohexanoic acid)

The introduction of an amino group into the structure of this compound leads to the formation of amino acid analogues. A notable example is (2S)-2-Amino-5,5-dimethyl-4-oxohexanoic acid .

Synthesis:

A patented method for the synthesis of a related compound, (S)-2,6-diamino-5-oxohexanoic acid , starts from L-2-aminoadipic acid. The process involves a multi-step sequence including protection of the amino group, reaction with paraformaldehyde, and subsequent deprotection and hydrolysis. google.com While not identical, this synthesis provides a potential pathway for accessing amino acid analogues of this compound.

Properties and Reactivity:

Amino acid analogues of this type possess both an amino group and a carboxylic acid, making them zwitterionic at physiological pH. The presence of the ketone functionality adds another layer of reactivity, allowing for further derivatization. These compounds are of interest in medicinal chemistry due to their structural similarity to natural amino acids and the potential for incorporation into peptides.

Table 2: Properties of Amino Acid Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| (2S)-2-Amino-5,5-dimethyl-4-oxohexanoic acid | C₈H₁₅NO₃ | 173.21 | Chiral amino acid analogue. |

| (S)-2,6-Diamino-5-oxohexanoic acid | C₆H₁₂N₂O₃ | 160.17 | Intermediate for α-aminoadipic acid peptides. google.com |

Hydrazide and Imine Derivatives

The ketone functionality of this compound and its esters can be readily converted into hydrazone and imine (Schiff base) derivatives. These transformations introduce new functional groups and significantly alter the electronic and steric properties of the molecule.

Synthesis:

Hydrazide derivatives are typically synthesized by the condensation reaction of a hydrazine (B178648) derivative with the ketone group of this compound or its esters. beilstein-journals.org This reaction is often catalyzed by a small amount of acid. The resulting hydrazones can be further cyclized to form various heterocyclic compounds, such as pyridazinones. researchgate.netgoogle.com

Imine derivatives (Schiff bases) are formed through the reaction of a primary amine with the ketone functionality. ekb.egnih.gov This condensation reaction is also typically acid-catalyzed and involves the elimination of a water molecule. nih.gov

Properties and Reactivity:

Hydrazones are known to be versatile intermediates in organic synthesis, particularly for the construction of nitrogen-containing heterocycles. beilstein-journals.org They can undergo a variety of cyclization and cycloaddition reactions. beilstein-journals.org The hydrazone moiety can also act as a ligand, forming complexes with metal ions.

Imines, characterized by the C=N double bond, are susceptible to nucleophilic attack at the carbon atom and can also participate in cycloaddition reactions. researchgate.net The reactivity of the imine can be tuned by the nature of the substituent on the nitrogen atom.

Table 3: General Properties of Hydrazide and Imine Derivatives

| Derivative Class | Key Functional Group | General Synthetic Route | Key Reactivity |

|---|---|---|---|

| Hydrazides/Hydrazones | >C=N-NH- | Condensation with hydrazines | Cyclization, cycloaddition, metal chelation |

| Imines (Schiff Bases) | >C=N-R | Condensation with primary amines | Nucleophilic addition, cycloaddition |

Hydroxylated Analogues (e.g., 2-Hydroxy-5,5-dimethyl-4-oxohexanoic acid)

The introduction of a hydroxyl group can significantly impact the properties of this compound, increasing its polarity and potential for hydrogen bonding.

Synthesis:

The synthesis of 2-Hydroxy-5,5-dimethyl-4-oxohexanoic acid can be conceptually approached through the α-hydroxylation of the parent keto acid or its ester. General methods for the α-hydroxylation of ketones often involve the use of oxidizing agents. organic-chemistry.org For instance, the oxidation of silyl (B83357) enol ethers with a peroxide can yield α-hydroxy ketones.

Properties and Reactivity:

The presence of the hydroxyl group at the α-position to the carboxylic acid and β-position to the ketone introduces multiple reactive sites. This α-hydroxy acid moiety can participate in various transformations, including oxidation to an α-keto acid. The molecule as a whole possesses functionalities that can be exploited for further synthetic elaborations.

Table 4: Properties of Hydroxylated Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| 2-Hydroxy-5,5-dimethyl-4-oxohexanoic acid | C₈H₁₄O₄ | 174.19 | Contains hydroxyl, carboxyl, and keto groups. |

Structural Modifications and Their Impact on Reactivity

The structural modifications discussed above have a profound impact on the reactivity of the this compound scaffold. A key factor influencing this reactivity is the presence of the gem-dimethyl group at the 5-position.

The Thorpe-Ingold Effect (gem-Dimethyl Effect):

This well-established principle in organic chemistry states that the presence of a gem-dialkyl group, such as the gem-dimethyl group in these derivatives, can accelerate intramolecular reactions. wikipedia.org This is attributed to a decrease in the internal bond angle between the substituents on the quaternary carbon, which brings the reactive ends of the molecule closer together, thus favoring cyclization. wikipedia.orglucp.net This effect is particularly relevant for the derivatives of this compound, which can potentially undergo intramolecular cyclization reactions, such as the formation of lactones from the hydroxylated analogue or lactams from the amino acid analogue. The gem-dimethyl group can promote the formation of five- and six-membered rings. nih.gov

Steric Hindrance:

Conversely, the steric bulk of the gem-dimethyl group can hinder intermolecular reactions. For nucleophilic attack at the adjacent ketone carbonyl, the bulky tert-butyl group presents a significant steric barrier, making it less reactive compared to a less substituted ketone. libretexts.orgkhanacademy.org This steric hindrance can be exploited to achieve selectivity in reactions where multiple reactive sites are present.

Spectroscopic and Chromatographic Characterization in Advanced Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 5,5-Dimethyl-4-oxohexanoic acid, providing detailed information about the carbon-hydrogen framework.

¹H-NMR Spectroscopy: In a typical ¹H-NMR spectrum, the different sets of protons in the this compound molecule would exhibit distinct chemical shifts, multiplicities, and integration values corresponding to the number of protons in each environment. The large tert-butyl group, consisting of nine equivalent protons, would produce a sharp singlet. The two methylene (B1212753) groups (at C2 and C3) would appear as triplets due to coupling with each other. The acidic proton of the carboxylic acid is often broad and its chemical shift can vary depending on the solvent and concentration.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbon of the ketone, the carbonyl carbon of the carboxylic acid, the quaternary carbon of the tert-butyl group, the methyl carbons, and the two methylene carbons. The chemical shifts of these carbons are indicative of their electronic environment. High-purity samples, as confirmed by techniques including NMR, are essential for its use as a versatile intermediate in organic synthesis.

Expected NMR Data for this compound: ¹H-NMR (Proton NMR)

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| (CH₃)₃C- | ~1.1 | Singlet |

| -CH₂-C=O | ~2.8 | Triplet |

| -CH₂-COOH | ~2.5 | Triplet |

¹³C-NMR (Carbon NMR)

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| (CH₃)₃C - | ~45 |

| (C H₃)₃C- | ~26 |

| -C H₂-C=O | ~38 |

| -C H₂-COOH | ~28 |

| -C =O (Ketone) | ~212 |

Mass Spectrometry (MS) for Molecular Identification and Fragmentation Analysis (e.g., LC-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are often employed for the analysis of this compound, frequently after derivatization to a more volatile ester form for GC-MS. quora.com

The molecular formula of this compound is C₈H₁₄O₃, with a monoisotopic mass of 158.0943 Da. uni.lu High-resolution mass spectrometry can confirm this exact mass, thereby verifying the elemental composition.

Fragmentation Analysis: Under electron ionization (EI) in GC-MS or through collision-induced dissociation (CID) in MS/MS experiments, the molecule would be expected to fragment in predictable ways. Key fragmentation pathways would likely involve the loss of the carboxylic acid group, cleavage adjacent to the ketone carbonyl group, and the characteristic fragmentation of the tert-butyl group.

Predicted Collision Cross Section (CCS) Data: Computational methods can predict the collision cross section of ions, which is a measure of their shape and size in the gas phase. This data can be useful for identification purposes in ion mobility-mass spectrometry.

Predicted Collision Cross Section (CCS) Values for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 159.10158 | 134.1 |

| [M+Na]⁺ | 181.08352 | 140.8 |

| [M-H]⁻ | 157.08702 | 133.3 |

| [M+NH₄]⁺ | 176.12812 | 154.6 |

| [M+K]⁺ | 197.05746 | 140.7 |

| [M+H-H₂O]⁺ | 141.09156 | 130.4 |

Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be characterized by distinct absorption bands corresponding to the carboxylic acid and ketone moieties.

The most prominent features in the IR spectrum would be the carbonyl (C=O) stretching vibrations. The ketone carbonyl stretch is typically observed around 1715 cm⁻¹. The carboxylic acid carbonyl stretch usually appears at a slightly higher frequency, around 1700-1725 cm⁻¹, but often overlaps with the ketone stretch in a molecule containing both functional groups. A study of the similar 2-oxooctanoic acid showed the acidic and ketonic carbonyl stretches at 1740 cm⁻¹ and 1700 cm⁻¹, respectively, in the solid state. rsc.org

Another key feature is the broad O-H stretching vibration of the carboxylic acid, which appears as a wide band in the region of 2500-3300 cm⁻¹. The C-H stretching vibrations from the methyl and methylene groups are expected in the 2850-3000 cm⁻¹ region.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500-3300 (broad) |

| Alkane | C-H stretch | 2850-3000 |

| Ketone | C=O stretch | ~1715 |

| Carboxylic Acid | C=O stretch | ~1700-1725 |

| Carboxylic Acid | C-O stretch | 1210-1320 |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, UPLC, TLC)

Chromatographic methods are fundamental for assessing the purity of this compound and for monitoring the progress of its synthesis. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are powerful techniques for the separation, quantification, and purification of this compound. A reverse-phase (RP) HPLC method is typically suitable for a molecule of this polarity. sielc.com For instance, a method for the related 5,5-Dimethylhexanoic acid uses a C18 column with a mobile phase consisting of acetonitrile (B52724) and water, with a small amount of acid like phosphoric acid or formic acid to ensure the carboxylic acid remains in its protonated form for better peak shape. sielc.com UPLC, which uses smaller particle size columns, can offer faster analysis times and higher resolution. sielc.combldpharm.com

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method for monitoring reactions and assessing purity. libretexts.org For an acidic compound like this compound, a silica (B1680970) gel plate is used as the stationary phase. researchgate.net The mobile phase is typically a mixture of a non-polar and a more polar solvent. To ensure good separation and prevent streaking of the acidic spot, a small amount of acid (e.g., acetic acid or formic acid) is often added to the mobile phase. quora.com The separated spots can be visualized, for example, by using an indicator spray like bromophenol blue. researchgate.net

Applications in Advanced Materials Science and Biotechnology Research

Precursors in Polymer and Ester Synthesis

The bifunctional nature of 5,5-Dimethyl-4-oxohexanoic acid, possessing both a carboxylic acid and a ketone group, makes it a valuable monomer for the synthesis of polyesters and other polymers. The carboxylic acid can readily undergo esterification reactions with diols to form polyester (B1180765) chains, while the ketone group can be a site for further modification to introduce specific functionalities into the polymer backbone.

While extensive research on polyesters derived specifically from this compound is not widely available in the public domain, the principles of polyester synthesis using dicarboxylic acids are well-established. The polycondensation of this compound with various diols could potentially lead to the formation of novel biodegradable polyesters. The bulky dimethyl groups on the polymer chain would likely influence the physical properties of the resulting material, such as its crystallinity, thermal stability, and degradation rate.

The synthesis of esters of this compound is a fundamental transformation that facilitates its use in polymer synthesis and other applications. For instance, its methyl or ethyl esters can be prepared through standard acid-catalyzed esterification with the corresponding alcohol. These esters can then be used in transesterification reactions for polymer synthesis.

Table 1: Potential Diols for Polyester Synthesis with this compound

| Diol | Potential Polymer Properties |

| Ethylene glycol | Could lead to semi-crystalline polyesters with moderate flexibility. |

| 1,4-Butanediol | May result in more flexible and potentially biodegradable polyesters. |

| 1,6-Hexanediol | Could produce polyesters with increased hydrophobicity and lower melting points. |

| 1,4-Cyclohexanedimethanol | Might yield more rigid polyesters with higher glass transition temperatures. |

Further research is required to explore the synthesis and characterize the properties of polyesters derived from this compound to fully understand their potential in materials science.

Chiral Building Blocks in Complex Molecule Construction

While this compound itself is not chiral, it can be transformed into chiral molecules that serve as valuable building blocks in the asymmetric synthesis of complex natural products and pharmaceuticals. The presence of a ketone at the 4-position allows for stereoselective reduction to a hydroxyl group, creating a chiral center. Furthermore, the carbon atom adjacent to the ketone (at the 3-position) can be functionalized to introduce another chiral center.

A doctoral thesis from the University of New Hampshire describes the synthesis of methyl 2-iodo-5,5-dimethyl-4-oxo-hexanoate and its application in a Reformatsky reaction. unh.edu This reaction, which involves the coupling of an α-halo ester with a carbonyl compound in the presence of zinc, was found to proceed with significant syn-selectivity. unh.edu This diastereoselectivity is attributed to the coordinating effect of the γ-keto group with the zinc metal in the transition state, highlighting the potential of this scaffold in controlling the stereochemical outcome of reactions. unh.edu

The resulting β-hydroxy-γ-keto esters are versatile intermediates that can be further elaborated into more complex chiral structures. For example, the hydroxyl and keto groups can be selectively modified, and the ester can be hydrolyzed or converted to other functional groups.

The synthesis of complex natural products often relies on the availability of such chiral building blocks. For instance, structurally related moieties, such as (2R,3R,4R)-2-amino-3-hydroxy-4,5-dimethylhexanoic acid, are found in marine-derived cyclodepsipeptides with potent cytotoxic activities. ub.edumdpi.com The development of efficient synthetic routes to enantiomerically pure derivatives of this compound could therefore be of significant interest for the synthesis of these and other biologically active molecules.

Table 2: Potential Chiral Derivatives of this compound

| Derivative | Potential Application |

| (R)- or (S)-5,5-Dimethyl-4-hydroxyhexanoic acid | Building block for the synthesis of chiral polyesters or pharmaceuticals. |

| (3R,4R)- or (3S,4S)-3,4-dihydroxy-5,5-dimethylhexanoic acid | Precursor for the synthesis of complex polyketide natural products. |

| (R)- or (S)-3-amino-5,5-dimethyl-4-oxohexanoic acid | Precursor for the synthesis of chiral β-amino acids and peptides. |

Application as Reference Standards in Analytical Chemistry

The purity and well-defined chemical structure of this compound make it suitable for use as a reference standard in analytical chemistry. cymitquimica.com Reference standards are essential for the validation of analytical methods, the calibration of instruments, and the quantification of analytes in various matrices.

While specific applications of this compound as a reference standard are not extensively documented in peer-reviewed literature, its chemical properties suggest its utility in several analytical techniques. For example, it can be used as a reference compound in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the analysis of related organic acids. A commercially available HPLC method for the separation of the related compound, 5,5-Dimethylhexanoic acid, has been described, suggesting that similar methods could be developed and validated using this compound as a standard. sielc.com

In mass spectrometry (MS), this compound can serve as a standard for accurate mass determination and for the development of fragmentation libraries, which are crucial for the identification of unknown compounds. Its distinct molecular weight and fragmentation pattern upon ionization would allow for its use as an internal standard in quantitative MS-based assays, helping to correct for variations in sample preparation and instrument response.

Table 3: Analytical Data for this compound and a Related Compound

| Compound | Analytical Method | Key Parameters |

| This compound | - | Molecular Formula: C₈H₁₄O₃ cymitquimica.com Molecular Weight: 158.19 g/mol cymitquimica.com |

| 5,5-Dimethylhexanoic acid | Reverse Phase HPLC sielc.com | Mobile Phase: Acetonitrile (B52724), Water, Phosphoric Acid sielc.com Detection: UV or MS sielc.com |

The availability of pure this compound as a reference material from chemical suppliers supports its role in ensuring the accuracy and reliability of analytical measurements in research and quality control laboratories. cymitquimica.com

Development of Novel Reagents for Chemical Biology

The structural scaffold of this compound provides a starting point for the development of novel reagents for chemical biology research. By chemically modifying its functional groups, researchers can design and synthesize probes to study biological processes, identify protein targets, and develop new therapeutic agents.

Research into the biological activities of derivatives of this compound is an active area. For instance, a study on a prodrug of the anticancer agent Camptothecin involved the synthesis of 3,4-Dimethyl-5-oxohexanoic acid, a closely related analog. researchgate.net This highlights the potential of this chemical scaffold in drug delivery systems.

Furthermore, the discovery of natural products containing structurally similar units with potent biological activities provides a strong rationale for exploring the therapeutic potential of this compound derivatives. For example, certain marine invertebrates produce cytotoxic and antitumor compounds that incorporate a 2-amino-3-hydroxy-4,5-dimethylhexanoic acid residue. sci-hub.se Synthesizing a library of analogs based on the this compound core could lead to the discovery of new compounds with interesting biological profiles.

While the development of fluorescent or biotinylated probes directly from this compound has not been specifically reported, its carboxylic acid group offers a convenient handle for the attachment of reporter molecules. Such probes could be used to visualize the cellular uptake and distribution of the parent molecule or to identify its binding partners through affinity-based proteomics approaches.

Future Research Directions and Unexplored Avenues for 5,5 Dimethyl 4 Oxohexanoic Acid

Discovery of Novel Synthetic Routes and Green Chemistry Approaches

The exploration of novel and efficient synthetic methodologies for producing 5,5-dimethyl-4-oxohexanoic acid and its derivatives is a pivotal area for future research. Current synthetic strategies, while effective, often rely on traditional chemical approaches. A key intermediate, ethyl 5,5-dimethyl-4-oxohexanoate, can be synthesized through the alkylation of β-keto esters like methyl 4,4-dimethyl-3-oxopentanoate. This process typically involves the use of organometallic reagents such as diethylzinc (B1219324) and alkyl halides.

Microwave-Assisted Organic Synthesis (MAOS): This technique can significantly accelerate reaction times, improve yields, and reduce side reactions compared to conventional heating methods. researchgate.net The application of microwave irradiation to the synthesis of heterocyclic compounds has demonstrated its potential for efficient and rapid product formation. researchgate.net

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, reducing the environmental impact of chemical processes. Exploring enzymatic pathways for the synthesis of the keto acid or its precursors could lead to highly efficient and sustainable production methods.

Solvent-Free or Green Solvent Reactions: Replacing hazardous organic solvents with water, supercritical fluids, or ionic liquids is a cornerstone of green chemistry. Research into solvent-free reaction conditions or the use of environmentally benign solvents would be a significant advancement. ejcmpr.com

Multicomponent Reactions (MCRs): MCRs involve the combination of three or more starting materials in a single step to form a complex product, thereby reducing the number of synthetic steps, saving time, and minimizing waste. researchgate.net

The following table outlines potential green chemistry approaches that could be investigated for the synthesis of this compound:

| Green Chemistry Approach | Potential Advantages |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, cleaner reactions. researchgate.net |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. |

| Use of Green Solvents | Reduced toxicity and environmental impact. ejcmpr.com |

| Multicomponent Reactions | Increased efficiency, reduced waste, atom economy. researchgate.net |

Advanced Mechanistic Elucidation of Complex Transformations

A deeper understanding of the reaction mechanisms involved in the transformations of this compound is crucial for optimizing existing synthetic routes and designing novel chemical reactions. The compound's structure, featuring both a ketone and a carboxylic acid functional group, allows for a variety of chemical transformations.

Future research should employ advanced analytical and computational techniques to elucidate the intricate details of these reactions. Key areas for investigation include:

Oxidation and Reduction Reactions: The ketone group can be oxidized to generate dicarboxylic acids or reduced to form the corresponding secondary alcohol. Detailed mechanistic studies of these redox reactions, including the identification of intermediates and transition states, would provide valuable insights.

Nucleophilic Addition and Substitution: The carbonyl carbon of the ketone is susceptible to nucleophilic attack, while the carboxylic acid can undergo nucleophilic acyl substitution. Understanding the stereoselectivity of these reactions is particularly important for the synthesis of chiral derivatives.

Cyclization Reactions: The bifunctional nature of this compound makes it a potential precursor for the synthesis of heterocyclic compounds. Mechanistic studies of intramolecular cyclization reactions could lead to the discovery of novel ring systems with interesting chemical and biological properties.

Computational chemistry, including Density Functional Theory (DFT) calculations, can be a powerful tool for modeling reaction pathways, predicting transition state energies, and understanding the electronic factors that govern reactivity.

Design and Synthesis of Derivatives with Targeted Chemical Reactivity

The synthesis of derivatives of this compound with tailored chemical properties is a promising avenue for future research. By modifying the core structure, it is possible to fine-tune the molecule's reactivity and explore its potential in various applications. The synthesis of derivatives of the related compound, (2S,4S)-4-hydroxy-2,5-dimethyl-3-oxohexanoic acid, a component of the antineoplastic didemnins, highlights the importance of derivatization in accessing biologically active molecules. chemsynthesis.comrsc.org

Future research in this area should focus on:

Esterification and Amidation: Conversion of the carboxylic acid moiety to esters and amides can alter the compound's solubility, polarity, and biological activity.

Modification of the Ketone Group: The ketone can be converted to other functional groups, such as oximes, hydrazones, or imines, which can introduce new reactive sites and potential for further functionalization.

Introduction of Additional Functional Groups: The carbon backbone can be further functionalized through reactions such as halogenation or the introduction of alkyl or aryl groups.

The following table presents a selection of potential derivatives and their possible applications:

| Derivative Class | Potential Application |

| Esters | Pro-drugs, flavor and fragrance compounds. |

| Amides | Biologically active compounds, polymers. |

| Hydrazones | Precursors to heterocyclic compounds, potential bioactive molecules. |

Comprehensive Investigations into Untapped Biochemical Roles

While this compound is known as a synthetic intermediate, its potential biochemical roles remain largely unexplored. The structural similarity to endogenous metabolites suggests that it or its derivatives could interact with biological systems. For instance, the structurally related S-Nitrosoglutathione (GSNO) is an important endogenous signaling molecule. wikipedia.org

Future research should aim to investigate the potential biological activities of this compound and its derivatives. This could involve:

Enzyme Inhibition Assays: Screening the compound and its derivatives against a panel of enzymes, particularly those involved in metabolic pathways, could reveal potential inhibitory activity.

Cell-Based Assays: Investigating the effects of the compounds on various cell lines could identify potential cytotoxic, anti-proliferative, or anti-inflammatory properties.

Metabolomic Studies: Investigating whether this compound can be metabolized by cells or microorganisms could provide insights into its potential biochemical fate and function.

A thorough investigation into the biochemical properties of this compound could uncover novel therapeutic or biotechnological applications.

Integration of Machine Learning and AI in Compound Design and Property Prediction

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry by enabling the rapid prediction of molecular properties and the design of novel compounds with desired characteristics. researchgate.net These computational tools can be invaluable in accelerating the research and development of this compound and its derivatives.

Future research should leverage ML and AI for:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing QSAR models can help to predict the biological activity of derivatives based on their chemical structure, guiding the synthesis of more potent compounds.

Prediction of Physicochemical Properties: ML models can accurately predict properties such as solubility, melting point, and toxicity, which is crucial for drug development and material science applications. researchgate.net

De Novo Drug Design: AI algorithms can be used to design novel derivatives of this compound with optimized properties for specific biological targets.

The integration of computational and experimental approaches will be key to unlocking the full potential of this compound and its derivatives in various scientific and technological fields.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.